3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
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Overview
Description
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with pyrrolidinone under specific conditions to form an intermediate. This intermediate is then reacted with 4-sulfamoylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification is essential to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the sulfamoyl group may contribute to the compound’s solubility and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-fluorophenyl)urea
- 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea
Uniqueness
Compared to similar compounds, 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is unique due to the presence of both a fluorophenyl and a sulfamoylphenyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAVVDISJXMLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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